molecular formula C6H10N2O B6237029 5-azaspiro[2.3]hexane-5-carboxamide CAS No. 2408973-98-6

5-azaspiro[2.3]hexane-5-carboxamide

Cat. No.: B6237029
CAS No.: 2408973-98-6
M. Wt: 126.2
InChI Key:
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Description

5-Azaspiro[2.3]hexane-5-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential biological activity. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The azaspiro structure is particularly intriguing because it incorporates a nitrogen atom within the spirocyclic system, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azaspiro[2.3]hexane-5-carboxamide typically involves the formation of the spirocyclic framework through cyclization reactions. One common method involves the use of a rhodium-catalyzed cyclopropanation reaction. This reaction can be performed using ethyl diazoacetate as a carbene precursor, which reacts with an appropriate azetidine derivative to form the spirocyclic structure . The reaction conditions often include the use of a rhodium catalyst, such as rhodium acetate, and the reaction is typically carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. Industrial production would likely involve optimization of the cyclopropanation reaction for higher yields and scalability. This could include the use of continuous flow reactors and the development of more efficient catalysts to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.3]hexane-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrogen atom in the spirocyclic system can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

5-Azaspiro[2.3]hexane-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-azaspiro[2.3]hexane-5-carboxamide is not fully understood, but it is believed to involve interactions with biological targets such as enzymes and receptors. The nitrogen atom in the spirocyclic system can participate in hydrogen bonding and other interactions, which may influence the compound’s biological activity. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Azaspiro[2.4]heptane-5-carboxamide
  • 5-Azaspiro[3.3]heptane-5-carboxamide
  • 5-Azaspiro[4.3]octane-5-carboxamide

Uniqueness

5-Azaspiro[2.3]hexane-5-carboxamide is unique due to its smaller ring size and the presence of a nitrogen atom within the spirocyclic system. This structural feature can impart different chemical and biological properties compared to larger spirocyclic compounds. The smaller ring size can lead to increased ring strain, which may influence the compound’s reactivity and stability.

Properties

CAS No.

2408973-98-6

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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